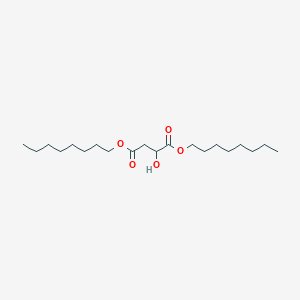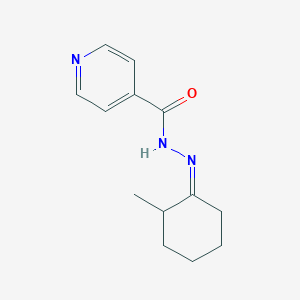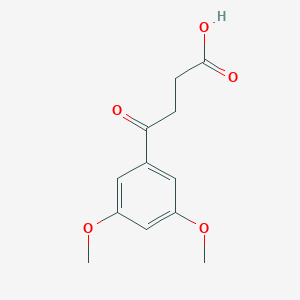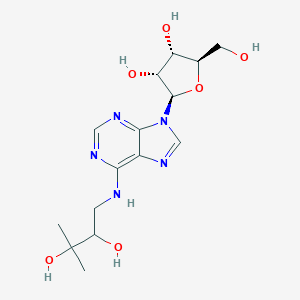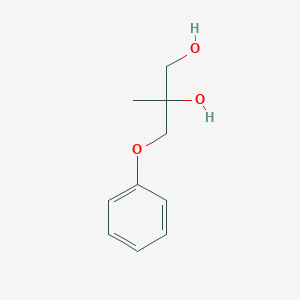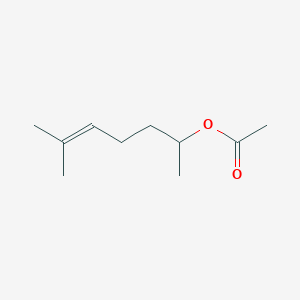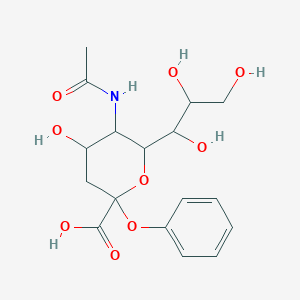
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the electrochemical oxidation method described in the first paper uses 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator to convert alcohols and aldehydes to carboxylic acids, which could be a potential step in the synthesis of the target compound . The second paper discusses the synthesis of 4-acetamido-substituted derivatives, which are structurally related to the compound of interest and could provide a basis for its synthesis . The third paper details a complex synthesis route involving multiple steps and intermediates, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized using techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis, as described in the third paper for related compounds . These techniques would provide detailed information about the functional groups, the skeleton of the molecule, and its purity.
Chemical Reactions Analysis
The target compound contains several functional groups, such as acetamido, hydroxy, phenoxy, and carboxylic acid, which could undergo various chemical reactions. The electrochemical oxidation method mentioned in the first paper could be relevant for introducing or modifying the carboxylic acid group in the target molecule . The binding studies in the second paper suggest that the acetamido group could play a significant role in the biological activity of the compound, potentially through interactions with biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The hydroxy and carboxylic acid groups would contribute to the compound's solubility in water and could affect its melting point. The acetamido group could impact the compound's stability and reactivity. The phenoxy group might contribute to the compound's aromatic character and influence its UV/Vis absorption properties. The synthesis and characterization methods described in the papers provide a framework for determining these properties .
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the target compound, they do provide examples of related compounds being used in medicinal chemistry and pharmacology. For instance, the first paper describes the synthesis of a precursor to levetiracetam, an epilepsy medication . The second paper reports on compounds with cardioselective beta-adrenergic blocking activity . These examples suggest potential therapeutic applications for the target compound, which could be explored in future case studies.
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation
AOPs have been extensively studied for the degradation of various compounds, including pharmaceuticals like acetaminophen (ACT), in aqueous media. These processes lead to the generation of different by-products and involve complex kinetics and mechanisms. The degradation of ACT through AOPs has highlighted the importance of understanding the biotoxicity of by-products and the efficiency of degradation pathways. This area of research underscores the potential application of AOPs in treating water contaminated with complex organic molecules, potentially including the compound (Qutob et al., 2022).
Pharmacological Significance of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds are abundant in natural sources like green coffee extracts and tea, and their health benefits have been linked to the regulation of lipid and glucose metabolism, offering potential therapeutic roles in managing diseases like diabetes and obesity (Naveed et al., 2018). Research in this domain indicates the wide-ranging utility of phenolic compounds in developing health-promoting supplements and drugs, suggesting a possible area of interest for the application of similar compounds.
Industrial and Environmental Applications of Carboxylic and Phenolic Groups
The adsorption properties of compounds containing carboxylic and phenolic groups onto various minerals have significant implications for environmental remediation and pollution control technologies. Studies have explored the role of these functional groups in the adsorption of natural organic matter (NOM) onto mineral surfaces, providing insights into water purification and treatment processes (Guan et al., 2006). This area of research highlights the potential for compounds with similar functional groups to be used in environmental applications, particularly in the adsorption and removal of contaminants from water sources.
Safety And Hazards
Propriétés
IUPAC Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVUNWVDMMYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400752 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
CAS RN |
15964-32-6 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

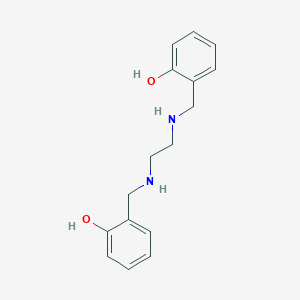
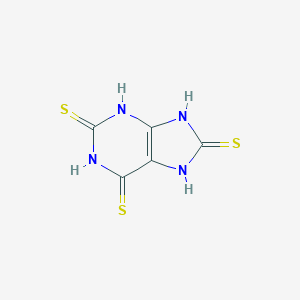
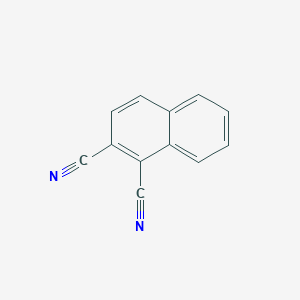
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
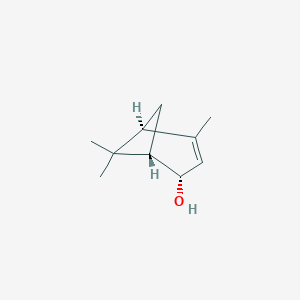
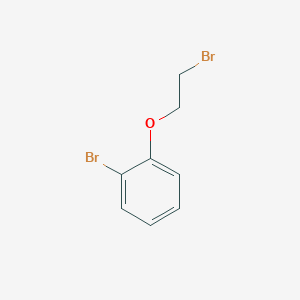
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
